molecular formula C9H8ClNO4S B1423515 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride CAS No. 1097732-13-2

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B1423515
CAS No.: 1097732-13-2
M. Wt: 261.68 g/mol
InChI Key: JDBPBDWKAGOTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a chemical building block offered with a high purity level of ≥97% . This compound is characterized by its molecular formula of C₉H₈ClNO₄S and a molecular weight of 261.68 g/mol . It is assigned the CAS Number 1097732-13-2 . As a sulfonyl chloride derivative, this compound is a versatile synthetic intermediate, primarily used in organic synthesis and medicinal chemistry research. Its key structural features make it a valuable electrophile for creating sulfonamide and sulfonate derivatives. Researchers can employ it to introduce the 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl moiety into target molecules, which may be useful in the development of novel pharmaceuticals, agrochemicals, or functional materials. Handling and Safety: This product is classified as a hazardous chemical. It requires careful handling and causes skin corrosion and serious eye damage (GHS05) . Hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. Storage: For optimal stability, the product should be sealed and stored dry at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBPBDWKAGOTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to enhance the reaction rate.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride with two closely related sulfonyl chlorides and a pharmacologically relevant oxazolidinone derivative.

Structural and Functional Comparison

Compound Name Molecular Features Key Applications Commercial Availability (Price)
This compound Benzene sulfonyl chloride + oxazolidinone Drug intermediates, sulfonylation reactions €432.00/100 mg; €1,083.00/g
4-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl chloride Benzene sulfonyl chloride + triazole Click chemistry, polymer synthesis €376.00/50 mg; €1,030.00/500 mg
4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Oxazolidinone + morpholinone + aminomethyl Rivaroxaban synthesis (anticoagulant) Patent-protected intermediate
Key Observations:

Structural Differences: The target compound’s oxazolidinone ring contrasts with the triazole group in 4-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl chloride, leading to divergent reactivity. Oxazolidinones are electrophilic at the carbonyl carbon, facilitating nucleophilic attacks, whereas triazoles participate in Huisgen cycloadditions ("click chemistry") . The morpholinone derivative (used in Rivaroxaban synthesis) shares the oxazolidinone motif but incorporates additional functional groups (aminomethyl and morpholinone), enabling selective binding to Factor Xa in anticoagulant therapies .

Commercial and Synthetic Relevance: The target compound is priced significantly higher per milligram than the triazole analog, likely due to the complexity of introducing the oxazolidinone ring and its niche applications in drug discovery .

Pharmacological Context

The oxazolidinone group in the target compound is structurally analogous to intermediates in Rivaroxaban synthesis, where stereochemical precision (e.g., 5(S)-aminomethyl configuration) is critical for anticoagulant activity . This highlights the importance of substituent positioning and stereochemistry in bioactivity, distinguishing it from non-chiral analogs like the triazole derivative.

Biological Activity

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a compound characterized by its unique structural features, including an oxazolidinone ring and a sulfonyl chloride group. These functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores the compound's biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClNO₄S, with a molecular weight of 261.69 g/mol. The presence of the oxazolidinone ring enhances the compound's stability and reactivity.

PropertyValue
Molecular FormulaC₉H₈ClNO₄S
Molecular Weight261.69 g/mol
IUPAC Name4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride
CAS Number1097732-13-2

Synthesis Methods

The synthesis of this compound generally involves the reaction of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl₂). This reaction is typically performed under reflux conditions to convert the sulfonic acid group into a sulfonyl chloride group.

Synthetic Route:

  • Starting Material: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid.
  • Reagent: Thionyl chloride (SOCl₂).
  • Conditions: Reflux to facilitate the reaction.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as a highly electrophilic center that can form covalent bonds with nucleophiles. This reactivity allows it to modify biomolecules such as proteins and peptides, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains due to their ability to inhibit protein synthesis by targeting the ribosomal machinery of bacteria .

Case Study:
A study on the synthesis and antimicrobial activity of oxazolidinone derivatives demonstrated that modifications at the benzene ring significantly influenced their antibacterial potency. Compounds similar to this compound were evaluated for their effectiveness against Gram-positive bacteria, showcasing promising results in inhibiting bacterial growth .

Applications in Medicinal Chemistry

The compound has potential applications in:

  • Drug Development: It can serve as an intermediate in synthesizing new pharmaceuticals targeting bacterial infections.
  • Bioconjugation Studies: Its reactive sulfonyl chloride group allows for the modification of biomolecules for studying structure-function relationships in proteins .
  • Material Science: The compound's properties enable its use in developing functional materials such as coatings and polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves forming the oxazolidinone ring first, followed by sulfonylation. For example, oxazolidinone precursors can be synthesized via cyclization of β-amino alcohols or via urea derivatives. Subsequent sulfonylation may employ chlorosulfonic acid or thionyl chloride under anhydrous conditions. Purification is critical and often achieved via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).
  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the oxazolidinone ring (e.g., carbonyl peak at ~175 ppm in ¹³C NMR) and sulfonyl chloride group (characteristic downfield shifts).
  • FT-IR to identify key functional groups (C=O stretch at ~1750 cm⁻¹, S=O stretches at ~1370 and 1180 cm⁻¹) .

Q. What are the storage and handling protocols for this sulfonyl chloride?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in a desiccator. Use anhydrous solvents (e.g., THF, DCM) for reactions. Avoid exposure to moisture to prevent hydrolysis to the sulfonic acid. Conduct reactions in a fume hood due to potential HCl release .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

  • Methodological Answer : The sulfonyl chloride group and oxazolidinone ring may induce disorder or twinning in crystals. Use SHELXL for refinement (e.g., anisotropic displacement parameters for sulfur and chlorine atoms) and ORTEP-3 for visualizing thermal ellipsoids. For twinned data, apply the HKLF5 format in SHELXL to model twin domains. High-resolution data (≤0.8 Å) collected at low temperature (100 K) improves accuracy .

Q. How does the electronic nature of the oxazolidinone ring influence the sulfonyl chloride’s reactivity?

  • Methodological Answer : The electron-withdrawing oxazolidinone ring enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides). Computational studies (DFT at B3LYP/6-31G* level) can model charge distribution, showing increased positive charge on the sulfur atom compared to non-oxazolidinone sulfonyl chlorides .

Q. What strategies optimize the compound’s use in synthesizing bioactive sulfonamide derivatives?

  • Methodological Answer : React with amines (e.g., primary/secondary amines in DCM at 0–25°C) to form sulfonamides. For example:

  • Antitumor applications : Screen derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Evidence from thiazole sulfonamides shows IC₅₀ values <10 µM in certain lines .
  • Antibacterial applications : Incorporate into oxazolidinone antibiotics (e.g., linezolid analogs) targeting bacterial ribosomes. Monitor minimal inhibitory concentrations (MICs) against Gram-positive pathogens .

Q. How can computational tools predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Employ Gaussian or ORCA for transition-state modeling. For example:

  • Nucleophilic aromatic substitution : Predict preferential attack at the para position relative to the sulfonyl group using Fukui indices.
  • Docking studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.